

crystal structure of mercury(II) chromate

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Compound of Interest		
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An In-depth Technical Guide on the Crystal Structure of Mercury(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **mercury(II) chromate** (HgCrO₄), a compound known for its complex solid-state chemistry. This document details the crystallographic parameters of its various polymorphs and hydrated forms, outlines the experimental protocols for their synthesis and structural determination, and presents key structural features. The high toxicity of both mercury and hexavalent chromium necessitates careful handling and adherence to strict safety protocols in all experimental procedures.

Crystallographic Data

Single-crystal X-ray diffraction studies have been instrumental in elucidating the detailed crystal structures of different phases of **mercury(II) chromate**.[1] To date, two anhydrous polymorphs (α-HgCrO₄ and β-HgCrO₄), a monohydrate (HgCrO₄·H₂O), and a hemihydrate (HgCrO₄·½H₂O) have been structurally characterized.[1][2] The crystallographic data for these phases are summarized in the tables below for clear comparison.

Table 1: Unit Cell Parameters of Mercury(II) Chromate Polymorphs and Hydrates



Comp	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Z
α- HgCrO ⁴	Monoc linic	P21/n	5.5079 (8)	8.5266 (12)	7.3503 (10)	90	94.022 (3)	90	4
β- HgCrO	Orthor hombi c	Cmcm	5.7187 (9)	9.0169 (14)	7.0114 (11)	90	90	90	4
HgCrO 4·H ₂ O	Triclini c	P1	5.6157 (15)	6.1115 (16)	7.590(2)	108.85 0(5)	91.666 (5)	116.56 9(5)	2
HgCrO 4·½H2 O	Monoc linic	C2/c	11.832 (1)	5.2616 (6)	14.637 (2)	90	121.01 (1)	90	8

Data sourced from multiple studies.[2][3][4][5]

Table 2: Selected Bond Distances and Coordination Environments



Compound	Hg Coordination Polyhedron	Avg. Hg-O Bond Length (Å)	Cr Coordination	Avg. Cr-O Bond Length (Å)
α-HgCrO4	Distorted [HgO ₇] pentagonal bipyramid	~2.11 (short bonds)	Tetrahedral (CrO ₄ ²⁻)	~1.65
β-HgCrO ₄	Slightly distorted [HgO ₆] octahedra	Not specified	Tetrahedral (CrO ₄ ²⁻)	~1.65
HgCrO4·H2O	Nearly regular [HgO4(H2O)2] octahedron and a considerably distorted [HgO6] octahedron	Not specified	Tetrahedral (CrO4 ^{2–})	~1.65
HgCrO ₄ .½H ₂ O	Distorted pentagonal bipyramid	2.05(2), 2.06(2)	Tetrahedral (CrO4 ²⁻)	~1.60 (terminal), ~1.70 (bridging)

Data compiled from various structural analyses.[2][3][5][6]

Structural Descriptions

The various forms of **mercury(II) chromate** exhibit distinct structural arrangements:

- α-HgCrO₄: This monoclinic polymorph features mercury atoms that are almost linearly bonded to two oxygen atoms from different chromate tetrahedra, forming endless zigzag chains.[1][6] The coordination environment around the mercury atom can be described as a distorted [HgO₇] pentagonal bipyramid, with the shorter Hg-O bonds directed towards the apices.[2][3] The chromate tetrahedra have distinct bridging and terminal Cr-O bond lengths of approximately 1.70 Å and 1.61 Å, respectively.[1][6]
- β-HgCrO₄: This orthorhombic polymorph adopts the CrVO₄ (β-CrPO₄) structure type.[2][3] It is composed of slightly distorted [HgO₆] octahedra.[2][3]



- HgCrO₄·H₂O: The monohydrate crystallizes in a unique triclinic structure. It is composed of one nearly regular [HgO₄(H₂O)₂] octahedron and one considerably distorted [HgO₆] octahedron.[2][3]
- HgCrO₄·½H₂O: In the hemihydrate, each mercury atom is bonded to two oxygen atoms from different chromate tetrahedra, forming endless chains with an O-Hg-O angle of 176.2(9)°.[5] The water molecules are situated in cavities between these chains.[5] The coordination polyhedron around the mercury atom is a distorted pentagonal bipyramid.[6]

Experimental Protocols Synthesis of Mercury(II) Chromate

Two primary methods have been employed for the synthesis of **mercury(II) chromate** crystals suitable for single-crystal X-ray diffraction.

3.1.1 Aqueous Precipitation

This is a common laboratory method for producing mercury(II) chromate.[1]

- Reactants: A soluble mercury(II) salt, such as mercury(II) nitrate, and a soluble chromate salt, like potassium chromate.[1]
- Procedure:
 - Prepare aqueous solutions of mercury(II) nitrate and potassium chromate.
 - Under controlled pH and temperature, add the potassium chromate solution to the mercury(II) nitrate solution. A 1:1 molar ratio is typically used for optimal yield and purity.[1]
 - The insoluble mercury(II) chromate will precipitate out of the solution.
 - The precipitate is then collected by filtration, washed with deionized water, and dried.
- Notes: This method is known for its relatively high yield and purity.[1] Commercially available
 mercury(II) chromate often consists of a mixture of different phases.[6]

3.1.2 Hydrothermal Synthesis



This method has been successful in producing single crystals of α -HgCrO₄, β -HgCrO₄, and HgCrO₄·H₂O.[2][3]

- Reactants: Yellow mercury(II) oxide (HgO) and chromic acid (H₂CrO₄) of various concentrations.[2][3]
- Procedure:
 - Combine yellow HgO and chromic acid in a sealed vessel.
 - Heat the mixture under hydrothermal conditions at 200 °C for 4 days.[2][3]
 - Single crystals of the different mercury(II) chromate phases are formed.
- Notes: The specific polymorph or hydrate obtained can be influenced by the concentration of the chromic acid.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of **mercury(II) chromate** phases is primarily achieved through single-crystal X-ray diffraction.[1]

- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
- Data Collection:
 - A suitable single crystal is selected and mounted on the diffractometer.
 - The unit cell parameters are determined.
 - Intensity data for a large number of reflections are collected.
- Structure Solution and Refinement:
 - The collected data is processed, and corrections are applied.
 - The crystal structure is solved using direct methods or Patterson methods.



- The structural model is refined using least-squares methods to obtain precise atomic positions, bond lengths, and bond angles.
- Challenges: A significant challenge in the crystallographic study of mercury(II) chromate is
 the "heavy-atom effect," where the strong X-ray scattering from the mercury atom can
 obscure the signals from the lighter oxygen atoms.[1] This necessitates the use of highresolution data and advanced refinement techniques to accurately locate the oxygen atoms.
 [1]

Visualizations

Caption: A diagram illustrating the two primary synthesis routes for mercury(II) chromate.

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